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molecular formula C10H12FNO B8692920 (6-Fluorochroman-3-YL)methanamine

(6-Fluorochroman-3-YL)methanamine

Cat. No. B8692920
M. Wt: 181.21 g/mol
InChI Key: ZYOVOLVNERRAJQ-UHFFFAOYSA-N
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Patent
US08859584B2

Procedure details

To a solution of Example 28A (780 mg, 4.45 mmol) in 7M NH3 in MeOH (5.00 mL) was added to Ra—Ni 2800 water slurry (1.56 g, 26.6 mmol) in a 50 mL pressure bottle. The reaction mixture was and stirred for 10 hours at 30 psi at ambient temperature. After 3 hours, the solution was filtered and concentrated. The resulting residue was purified by silica gel chromatography (gradient elution: 1-15% MeOH/CH2Cl2 with 1% NH4OH) to provide the title compound. MS (DCI+) m/z 182 (M+H)+.
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][C:6]([C:12]#[N:13])=[CH:5]2>N.CO.[Ni]>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH:6]([CH2:12][NH2:13])[CH2:5]2

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
FC=1C=C2C=C(COC2=CC1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 hours at 30 psi at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (gradient elution: 1-15% MeOH/CH2Cl2 with 1% NH4OH)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC=1C=C2CC(COC2=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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